Allyltriethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

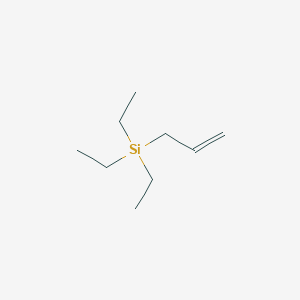

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGQCVJXVAMCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458256 | |

| Record name | Allyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17898-21-4 | |

| Record name | Allyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyltriethylsilane: Core Properties and Reactivity

An Important Note on Available Data: While this guide focuses on allyltriethylsilane, it is important for the reader to know that the scientific literature on this specific compound is limited, especially when compared to its close analog, allyltrimethylsilane. Consequently, much of the detailed mechanistic and reactivity information presented herein is based on the well-documented behavior of allylsilanes in general, and allyltrimethylsilane in particular. While the fundamental reactivity is expected to be analogous, specific reaction conditions and outcomes may vary for this compound due to the differing steric and electronic properties of the triethylsilyl group compared to the trimethylsilyl group.

This compound is an organosilicon compound that serves as a versatile reagent in organic synthesis. It is primarily used to introduce an allyl group into various molecules, a transformation of significant value in the synthesis of complex organic molecules, natural products, and pharmaceuticals. Its reactivity is characterized by the nucleophilic nature of the allyl group's terminal carbon, which is stabilized by the adjacent silicon atom through the phenomenon known as the β-silicon effect.

Basic Properties

This compound is a colorless liquid. Its fundamental physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀Si |

| Molecular Weight | 156.34 g/mol |

| Boiling Point | 144-146 °C (lit.) |

| Density | 0.775 g/mL at 25 °C (lit.) |

| Refractive Index (n²⁰/D) | 1.435 (lit.) |

| CAS Number | 1112-64-7 |

Table 2: Safety Information for this compound

| Hazard Statement | Description |

| GHS Pictogram(s) | Flame, Exclamation Mark |

| Signal Word | Warning |

| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |

Note: Safety information is based on available Safety Data Sheets (SDS) and may not be exhaustive.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | Predicted shifts based on analogous structures: 5.85-5.71 (m, 1H, -CH=), 4.95-4.85 (m, 2H, =CH₂), 1.55-1.50 (d, 2H, Si-CH₂-), 0.98-0.90 (t, 9H, -CH₃), 0.58-0.48 (q, 6H, Si-CH₂-) |

| ¹³C NMR | Predicted shifts based on analogous structures: 135.0 (-CH=), 114.0 (=CH₂), 21.0 (Si-CH₂-), 7.5 (-CH₃), 3.5 (Si-CH₂-) |

| IR Spectrum | Characteristic peaks for allylsilanes: ~3075 cm⁻¹ (=C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-C stretch), ~900 cm⁻¹ (=CH₂ bend) |

Note: Experimental spectral data for this compound is not widely published. The values above are predictions based on the known spectra of similar compounds like allyltrimethylsilane and general principles of NMR and IR spectroscopy.

Reactivity and Synthetic Applications

The core reactivity of this compound, like other allylsilanes, revolves around its function as an allyl anion synthon. The carbon-silicon bond can stabilize a carbocation at the β-position (the carbon adjacent to the silyl group), which is a key aspect of its mechanism of action. This allows the γ-carbon of the allyl group to act as a potent nucleophile, especially when the reaction is promoted by a Lewis acid.

The Hosomi-Sakurai Reaction

Reactions with Other Electrophiles

Beyond aldehydes and ketones, this compound is expected to react with a range of other carbon electrophiles under Lewis acidic conditions. These include:

-

Imines: To generate homoallylic amines.

-

α,β-Unsaturated Ketones (Enones): Typically undergo conjugate addition (1,4-addition) to yield δ,ε-unsaturated ketones.[5]

-

Acid Chlorides: To form β,γ-unsaturated ketones.

The reactivity of this compound is generally similar to that of allyltrimethylsilane, though the larger ethyl groups on the silicon atom may introduce greater steric hindrance, potentially affecting reaction rates and yields in certain cases.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available. The following procedures are representative of allylsilane chemistry and are based on established methods for allyltrimethylsilane. These should be considered as a starting point for optimization when using this compound.

Synthesis of this compound (General Procedure)

This compound can be synthesized via the reaction of a triethylsilyl halide with an allyl-organometallic reagent, such as allylmagnesium bromide (a Grignard reagent).

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic.

-

After the Grignard reagent has formed (indicated by the consumption of magnesium), the solution is cooled in an ice bath.

-

Triethylsilyl chloride is added dropwise to the cooled Grignard solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Hosomi-Sakurai Allylation of an Aldehyde (General Protocol)

This protocol describes a typical procedure for the allylation of an aldehyde to form a homoallylic alcohol, using a strong Lewis acid like TiCl₄.

Protocol:

-

An oven-dried, round-bottom flask is charged with the aldehyde substrate and anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

This compound (typically 1.2-1.5 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for a specified time (e.g., 30 minutes to a few hours), with progress monitored by thin-layer chromatography (TLC).

-

The mixture is allowed to warm to room temperature and transferred to a separatory funnel.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

This guide provides a foundational understanding of this compound, grounded in its fundamental properties and the well-established reactivity patterns of allylsilanes. For professionals in drug development and organic synthesis, this compound represents a valuable, albeit less-documented, tool for the strategic formation of carbon-carbon bonds. Further research into its specific applications and reactivity nuances is warranted.

References

An In-depth Technical Guide to the Synthesis and Characterization of Allyltriethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of allyltriethylsilane, a valuable organosilane reagent in organic synthesis. The methodologies and data presented are foundational for its application in research and development, particularly in the construction of complex molecular architectures.

Introduction

This compound is an organosilicon compound featuring an allyl group bonded to a triethylsilyl moiety. Like its well-studied analog, allyltrimethylsilane, it serves as a robust nucleophilic source of the allyl group in various chemical transformations. Its utility is most prominent in carbon-carbon bond-forming reactions, such as the Hosomi-Sakurai reaction, where it reacts with electrophiles like aldehydes, ketones, and iminium ions. The triethylsilyl group offers different steric and electronic properties compared to the trimethylsilyl group, which can influence reaction rates, yields, and selectivities. This guide details a standard synthetic protocol and the essential analytical techniques for its characterization.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a triethylsilyl halide with allylmagnesium bromide, which is prepared in situ from an allyl halide and magnesium metal.

Synthesis Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by its reaction with the silyl electrophile.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of analogous allylsilanes.[1]

Materials:

-

Magnesium turnings

-

Allyl bromide (3-bromopropene)

-

Chlorotriethylsilane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Magnesium turnings are placed in the flask under a positive pressure of nitrogen.

-

A solution of allyl bromide in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

A small portion of the allyl bromide solution is added to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorotriethylsilane:

-

The Grignard reagent solution is cooled in an ice bath.

-

Chlorotriethylsilane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed by rotary evaporation. Caution: The product is volatile.

-

The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Expected Yield: While a specific yield for this compound is not readily available in the cited literature, the synthesis of the analogous allyltrimethylsilane proceeds with a high yield, typically around 84%.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. This involves a combination of physical property measurements and spectroscopic analysis.

Experimental Workflow

The overall process from synthesis to final characterization follows a logical sequence of steps.

Caption: Experimental workflow for synthesis and characterization.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound. Note: As specific experimental data for this compound is limited in the literature, the values for the close analog, allyltrimethylsilane, are provided for reference. The properties of this compound are expected to be similar, with adjustments for the larger ethyl groups (e.g., higher boiling point and molecular weight).

Table 1: Physical Properties

| Property | Value (Allyltrimethylsilane) | Reference |

| Appearance | Clear, colorless liquid | [1] |

| Molecular Formula | C₉H₂₀Si | |

| Molecular Weight | 156.34 g/mol | |

| Boiling Point | 84-88 °C | [1][2] |

| Density | 0.719 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.407 | [2] |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.8 | m | -CH=CH₂ |

| ~4.8 | m | -CH=CH₂ |

| ~1.5 | d | Si-CH₂-CH |

| ~0.9 | t | Si-CH₂-CH₃ |

| ~0.5 | q | Si-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | -C H=CH₂ |

| ~113 | -CH=C H₂ |

| ~20 | Si-C H₂-CH |

| ~7 | Si-C H₂-CH₃ |

| ~3 | Si-CH₂-C H₃ |

Table 4: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Bond | Vibration Type |

| ~3080 | C-H (sp²) | Stretch |

| ~2950, 2875 | C-H (sp³) | Stretch |

| ~1630 | C=C | Stretch |

| ~1240 | Si-CH₂ | Bend |

| ~900 | =C-H | Out-of-plane bend |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Fragment | Notes |

| 156 | [M]⁺ | Molecular Ion |

| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 115 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 87 | [Si(C₂H₅)₂]⁺ |

Experimental Protocols for Characterization

Standard analytical techniques are employed to verify the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified product (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).

-

The chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded, and the characteristic absorption frequencies corresponding to the functional groups (C=C, C-H, Si-C) are identified.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

-

Electron Ionization (EI) is commonly used.

-

The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which confirm the molecular weight and structural fragments.

-

References

An In-depth Technical Guide to Allyltriethylsilane (CAS Number 17898-21-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltriethylsilane is an organosilicon compound that serves as a versatile reagent in organic synthesis. As a nucleophilic source of the allyl group, it participates in a variety of carbon-carbon bond-forming reactions, most notably the Hosomi-Sakurai allylation. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and safety considerations for this compound. Detailed experimental protocols for its synthesis and application in allylation reactions are presented, alongside spectroscopic data to aid in its characterization. The information is intended to be a valuable resource for researchers in organic chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with properties analogous to other trialkylallylsilanes. The quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 17898-21-4 |

| Molecular Formula | C₉H₂₀Si |

| Molecular Weight | 156.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 168 °C |

| Density | 0.79 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.44 |

| Flash Point | 39 °C |

| Purity (typical) | >97.0% (GC) |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of a triethylsilyl halide with an allyl Grignard reagent.

An In-depth Technical Guide to the Physical Properties of Allyl-Silane Compounds

For Researchers, Scientists, and Drug Development Professionals

Section 1: Physical Properties

The boiling point and density are fundamental physical properties critical for the handling, reaction setup, and purification of chemical compounds. While specific, verified experimental values for allyltriethylsilane (CAS 1112-64-7) are not cited in readily accessible literature, the properties of the closely related compound, allyltrimethylsilane (CAS 762-72-1), offer a valuable point of reference.

Table 1: Physical Properties of Allyltrimethylsilane (CAS 762-72-1)

| Physical Property | Value | Conditions |

| Boiling Point | 84-88 °C | (lit.)[1][2] |

| Density | 0.719 g/mL | at 25 °C (lit.)[1][2] |

Section 2: Experimental Protocols for Determination of Physical Properties

The determination of boiling point and density for liquid organosilanes like this compound follows established laboratory procedures. These methods are crucial for verifying the purity and identity of a substance.

2.1 Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure.

Method 1: Simple Distillation

A common and effective method for determining the boiling point of a liquid is through simple distillation.[3] This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[4]

-

Apparatus: A standard simple distillation setup is used, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The liquid sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distilling flask—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The distilling flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point.[4]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3][4]

-

Method 2: Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a convenient alternative.[4]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.

-

The sealed capillary tube is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to the thermometer, which is then placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]

-

2.2 Determination of Density

Density is the mass per unit volume of a substance and is typically measured in g/mL or g/cm³.

Method: Hydrostatic Weighing

Hydrostatic weighing is a precise method for determining the density of a solid or liquid. For a liquid, it involves weighing a solid of known mass and volume (a sinker) in air and then in the liquid of interest.

-

Apparatus: An analytical balance, a calibrated sinker of a material that is inert to the liquid, and a temperature-controlled environment.

-

Procedure:

-

The mass of the sinker is accurately determined in the air.

-

The sinker is then submerged in the liquid sample, and its apparent mass is measured.

-

The density of the liquid can be calculated using the principle of buoyancy. The difference between the mass of the sinker in air and its apparent mass in the liquid is the mass of the displaced liquid. Knowing the volume of the sinker allows for the calculation of the liquid's density.

-

The temperature of the liquid must be precisely controlled and recorded as density is temperature-dependent.

-

Section 3: Synthesis of this compound

Allylsilanes are commonly synthesized via the reaction of a Grignard reagent with a chlorosilane.[7] This general method is applicable to the synthesis of this compound.

General Reaction Scheme:

Allylmagnesium bromide + Triethylchlorosilane → this compound + Magnesium bromide chloride

The following diagram illustrates the general workflow for the synthesis of an allylsilane using a Grignard reaction.

References

- 1. chembk.com [chembk.com]

- 2. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. nbinno.com [nbinno.com]

In-Depth Technical Guide on the Stability and Storage of Allyltriethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for allyltriethylsilane. Due to the limited availability of specific stability data for this compound, this guide leverages data from the closely related and well-documented compound, allyltrimethylsilane, to infer best practices. The structural similarities, primarily the presence of the reactive allyl group and the silicon-carbon bond, suggest analogous stability profiles and handling requirements.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is crucial for its safe handling and storage. The following table summarizes key properties, with data for allyltrimethylsilane provided for comparison and as a basis for estimation.

| Property | This compound | Allyltrimethylsilane (for comparison) | Source |

| CAS Number | 1112-66-9 | 762-72-1 | [1] |

| Molecular Formula | C9H20Si | C6H14Si | [2] |

| Molecular Weight | 156.34 g/mol | 114.26 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | Clear, colorless liquid | [3] |

| Boiling Point | Not available | 84-88 °C | [3] |

| Density | Not available | 0.719 g/mL at 25 °C | [3] |

| Flash Point | Not available | 45 °F (7.2 °C) | [4] |

| Water Solubility | Insoluble (presumed) | Insoluble, reacts with aqueous acid | [3][4] |

| Storage Temperature | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) | [3] |

Stability and Reactivity Profile

This compound, like other allylsilanes, is a reactive compound. Its stability is influenced by several factors, including exposure to air, moisture, heat, and incompatible materials.

General Stability

Under recommended storage conditions, this compound is expected to be stable. However, it is classified as a volatile and highly flammable liquid.[3][5] Vapors can form explosive mixtures with air.[5]

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should be stored away from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases [5]

Hazardous Decomposition Products

Decomposition of this compound, particularly during combustion, can produce hazardous substances including:

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions

The following table outlines the recommended storage conditions based on information for allyltrimethylsilane.

| Parameter | Recommendation | Rationale | Source |

| Temperature | 2-8°C (Refrigerated) | To maintain product quality and minimize volatilization. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent reaction with atmospheric oxygen and moisture. | [6] |

| Container | Tightly closed container. | To prevent evaporation and exposure to contaminants. | [5][7] |

| Location | Store in a well-ventilated, dry, and cool place. | To mitigate risks associated with flammability and reactivity. | [7] |

| Ignition Sources | Keep away from heat, sparks, and open flames. | Due to its highly flammable nature. | [5] |

Handling Procedures

When working with this compound, the following procedures should be followed:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Inert Atmosphere Techniques: For transfers and reactions, use of techniques such as a Schlenk line or glovebox is recommended to exclude air and moisture.

-

Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded.[5]

-

Tools: Use only non-sparking tools.[7]

The logical workflow for the safe handling and storage of this compound is illustrated in the diagram below.

Potential Decomposition Pathways

The primary routes of decomposition for this compound are expected to be through oxidation and hydrolysis.

Experimental Protocols for Stability Assessment

Objective

To evaluate the stability of this compound under various storage conditions and to identify potential degradation products.

Materials and Equipment

-

This compound (test substance)

-

Inert gas (Nitrogen or Argon)

-

Anhydrous solvents (e.g., hexane, THF)

-

GC-MS for purity analysis and identification of degradation products

-

FT-IR for functional group analysis

-

Controlled environment chambers (for temperature and humidity studies)

-

Glovebox or Schlenk line

-

Appropriate glassware, syringes, and septa

Experimental Workflow

The workflow for a comprehensive stability study is depicted below.

Procedure

-

Initial Characterization (Time = 0):

-

Under an inert atmosphere, obtain a sample of freshly opened or purified this compound.

-

Perform initial analysis using GC-MS to determine the initial purity and to obtain a reference chromatogram.

-

Obtain an initial FT-IR spectrum to serve as a baseline.

-

-

Sample Preparation and Storage:

-

Aliquot the this compound into several small, sealed vials under an inert atmosphere.

-

Place the vials in different controlled environment chambers corresponding to the desired storage conditions (e.g., refrigerated, room temperature, elevated temperature, exposure to air/humidity).

-

-

Periodic Testing:

-

At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Perform GC-MS and FT-IR analysis on the sample.

-

-

Data Analysis:

-

Compare the GC-MS chromatograms over time to monitor for any decrease in the main peak area (purity) and the appearance of new peaks (degradation products).

-

Identify any significant degradation products by their mass spectra.

-

Compare the FT-IR spectra to look for changes in characteristic peaks, such as the appearance of O-H (from hydrolysis) or Si-O-Si (from condensation) stretches.

-

-

-

Based on the rate of degradation under different conditions, establish a recommended shelf-life and confirm the optimal storage conditions.

-

Conclusion

While specific stability data for this compound is not extensively published, a robust understanding of its stability and safe handling can be derived from the well-documented properties of the analogous compound, allyltrimethylsilane. This compound should be regarded as a flammable, air- and moisture-sensitive liquid that requires refrigerated storage under an inert atmosphere. Strict adherence to proper handling protocols, including the use of an inert atmosphere and appropriate personal protective equipment, is essential for maintaining its quality and ensuring laboratory safety. The provided experimental protocol offers a framework for researchers to conduct their own stability assessments to generate specific data for their applications.

References

- 1. scbt.com [scbt.com]

- 2. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]

- 4. 762-72-1 CAS MSDS (Allyltrimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

- 7. cfmats.com [cfmats.com]

- 8. westgard.com [westgard.com]

- 9. ema.europa.eu [ema.europa.eu]

Safety and Handling of Allyltriethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Allyltriethylsilane (CAS No. 1112-64-7). The information is intended to support laboratory and research professionals in handling this chemical safely. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guide synthesizes available data and incorporates general safety principles for flammable organosilanes.

Chemical and Physical Properties

This compound is a flammable liquid. Its physical and chemical properties are summarized in the table below. This data has been compiled from various chemical supplier sources.

| Property | Value |

| CAS Number | 1112-64-7 |

| Molecular Formula | C₉H₂₀Si |

| Molecular Weight | 156.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 144-146 °C |

| Density | 0.786 g/mL at 25 °C |

| Flash Point | 29 °C (84.2 °F) |

| Water Solubility | Insoluble |

Hazard Identification and Precautionary Measures

Signal Word: DANGER

Hazard Statements (Inferred):

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount when working with this compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2][3] Use non-sparking tools and explosion-proof equipment.[2][4]

-

Static Discharge: Ground and bond all containers and transfer equipment to prevent static electricity buildup.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]

-

Avoid Contact: Avoid contact with skin and eyes. Do not inhale vapors.[1]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]

-

Temperature: Store in a cool place, away from heat sources.[2]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material into a sealed container for disposal. Use non-sparking tools.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Report the spill according to your institution's protocols.

Visualized Workflows

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls for managing chemical hazards, which should be applied when working with this compound.

Caption: Hierarchy of controls for chemical safety.

Chemical Spill Response Workflow

This diagram outlines the general workflow for responding to a chemical spill of a flammable liquid like this compound.

Caption: Workflow for responding to a chemical spill.

References

A Theoretical Examination of the β-Silicon Effect in Allyltriethylsilane

Abstract

The β-silicon effect is a well-established principle in physical organic chemistry, describing the stabilizing influence of a silicon atom on a positive charge located two atoms away (at the β-position). This phenomenon, driven by hyperconjugation, profoundly impacts the reactivity and selectivity of reactions involving organosilanes. Allylsilanes, such as allyltriethylsilane, serve as prominent examples where this effect dictates the course of electrophilic substitutions. This technical guide provides an in-depth analysis of the theoretical and computational studies that elucidate the β-silicon effect in allylsilanes. While specific computational data for this compound is limited in published literature, this guide leverages the extensive theoretical work on its close analogue, this compound, to present a comprehensive overview of the governing principles, computational methodologies used for its study, and the quantitative energetic insights obtained.

Introduction: The β-Silicon Effect

The β-silicon effect refers to the stabilization of a developing positive charge, such as in a carbocation or a transition state, by a silicon atom located at the β-position. This stabilization arises from a hyperconjugative interaction between the high-energy, filled sigma orbital of the carbon-silicon (C-Si) bond and the vacant p-orbital of the carbocationic center.[1] This orbital overlap delocalizes the positive charge, lowering the energy of the intermediate and the transition state leading to it.

In the context of this compound, electrophilic attack on the terminal carbon of the allyl group generates a carbocation at the β-position relative to the silicon atom. The C-Si bond, being polarized towards carbon and possessing a lower bond energy compared to a C-C bond, is an excellent σ-donor. The optimal geometry for this hyperconjugation involves an anti-periplanar arrangement of the C-Si bond and the p-orbital of the carbocation, allowing for maximum orbital overlap. This effect is responsible for the high regioselectivity observed in reactions of allylsilanes, where electrophiles exclusively attack the γ-carbon.[2]

Theoretical Basis and Mechanism

The stabilizing effect of the β-silyl group is primarily electronic. The interaction can be visualized as an overlap between the σ(C-Si) bonding orbital and the empty p-orbital of the β-carbocation. This delocalization is significant and can lead to rate enhancements of up to 10¹² in solvolysis reactions.[3][4]

Theoretical studies using Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory have been instrumental in quantifying this effect.[5] Calculations show a significant lowering of the energy of the β-silyl carbocation compared to its non-silylated counterpart. The structure of the resulting stabilized carbocation is generally considered to be "open," with a partial double bond character between the α and β carbons, rather than a bridged "silacyclopropyl" structure.[2]

Note: The DOT script above is a conceptual representation and requires pre-rendered images (p_orbital.png, sigma_orbital.png) for full visualization, which is a limitation of the environment. A simplified, text-based version is provided below.

Caption: Hyperconjugative stabilization via overlap of the C-Si σ-orbital and the empty p-orbital.

Computational Methodologies

Theoretical studies of the β-silicon effect predominantly employ quantum chemical calculations. Density Functional Theory (DFT) is the most common method due to its favorable balance of accuracy and computational cost.

Representative Computational Protocol

A typical protocol for calculating the carbocation stabilization energy (CSE) of a β-silyl carbocation is outlined below. This protocol is based on methodologies frequently cited in the literature for similar systems.[4][5][6]

-

Software: Gaussian 09 or a similar quantum chemistry software package is used.[4]

-

Methodology: The B3LYP hybrid functional is chosen for calculations.[1] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-31G(d) basis set is commonly employed for geometry optimizations and frequency calculations.[6][7] This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing molecular geometries and energies.

-

Geometry Optimization: The molecular structures of the parent alkene (e.g., propene), the silylated alkene (e.g., this compound), the non-silylated carbocation (e.g., propyl cation), and the β-silyl carbocation are fully optimized without symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., have zero imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Stabilization Energy Calculation: The β-silyl carbocation stabilization energy (CSE) is calculated using an isodesmic reaction, which helps to cancel out systematic errors in the calculations. A common isodesmic reaction is:

R₃Si-CH₂-CH⁺-CH₃ + CH₃-CH₂-CH₃ → R₃Si-CH₂-CH=CH₂ + CH₃-CH₂-CH₂⁺

The CSE is then calculated as: CSE = [E(allylsilane) + E(propyl cation)] - [E(β-silyl carbocation) + E(propane)]

Caption: A typical DFT workflow for determining the carbocation stabilization energy (CSE).

Quantitative Analysis

While specific data for this compound is scarce, studies on analogous trimethylsilyl systems provide valuable quantitative insights. These findings are summarized below and are expected to be comparable for the triethyl derivative, with minor deviations due to steric and inductive effects of the ethyl groups.

| Parameter | System Studied | Computational Method | Calculated Value | Expected Trend for Triethylsilane | Reference |

| Carbocation Stabilization Energy (CSE) | 1-(trimethylsilylmethyl)cyclopropyl | B3LYP/6-31G | 16.6 kcal/mol | Similar; potentially slightly higher due to the greater electron-donating nature of ethyl groups. | [3][4] |

| Carbocation Stabilization Energy (CSE) | 2-trimethylsilylbenzocyclobutenyl | B3LYP/6-31G | 3.7 kcal/mol | Similar; stabilization is highly dependent on geometric constraints. | [3][4] |

| Hyperconjugation Energy | β-(SiH₃)₂ substituted ethyl cation | B3LYP/6-311G(d) | ~30 kcal/mol (relative to dimethyl) | Significant stabilization is expected, consistent with strong hyperconjugation. | [5] |

Table 1: Summary of Calculated Stabilization Energies for β-Silyl Systems.

Reaction Pathways: Electrophilic Substitution

The β-silicon effect governs the mechanism of electrophilic substitution on this compound. The reaction proceeds via a stepwise mechanism involving the formation of an open-chain carbocation intermediate.

-

Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich C=C double bond at the terminal (γ) carbon.

-

Carbocation Formation: This attack forms a C-E bond and generates a carbocation on the adjacent (β) carbon. This intermediate is stabilized by the β-silicon effect.

-

Desilylation: A nucleophile (Nu⁻) attacks the silicon atom, leading to the elimination of the triethylsilyl group (Et₃Si-Nu) and the formation of a new C=C double bond between the α and β carbons.

This pathway ensures that the product is an allylic-substituted compound with the double bond shifted.

Caption: Generalized pathway for the electrophilic substitution of this compound.

Conclusion

Theoretical studies, primarily using DFT methods, have provided a robust framework for understanding the β-silicon effect. In this compound, this effect is the dominant factor controlling reactivity and regioselectivity in electrophilic substitution reactions. It stabilizes the key carbocation intermediate by a significant margin—estimated to be around 16-17 kcal/mol—through hyperconjugation between the C-Si σ-bond and the vacant p-orbital. This strong electronic stabilization directs electrophiles to the γ-position and facilitates the subsequent loss of the silyl group to yield the allylated product. The computational protocols and quantitative data, largely derived from studies on trimethylsilyl analogues, offer a powerful predictive tool for scientists in organic synthesis and drug development, enabling the rational design of reactions that leverage the unique properties of organosilanes.

References

- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Allyltriethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyltriethylsilane, a valuable reagent in organic synthesis. Due to the limited availability of directly published spectra for this compound, this document leverages data from its close structural analog, allyltrimethylsilane, to provide a robust predictive analysis. The subtle electronic differences between the triethylsilyl and trimethylsilyl moieties are discussed to account for expected variations in spectroscopic behavior.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is primarily based on the known values for allyltrimethylsilane, with predicted shifts for the triethylsilyl group.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Notes |

| Si-CH₂-CH= | d | ~1.5 - 1.7 | |

| =CH₂ | m | ~4.8 - 5.0 | |

| -CH= | m | ~5.7 - 5.9 | |

| Si-CH₂-CH₃ | q | ~0.5 - 0.7 | The quartet arises from coupling to the adjacent methyl protons. |

| Si-CH₂-CH₃ | t | ~0.9 - 1.1 | The triplet arises from coupling to the adjacent methylene protons. |

Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Si-CH₂-CH= | ~20 - 25 | |

| =CH₂ | ~112 - 115 | |

| -CH= | ~135 - 140 | |

| Si-CH₂-CH₃ | ~5 - 10 | |

| Si-CH₂-CH₃ | ~7 - 12 |

Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.[1]

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| =C-H stretch | ~3080 - 3010 | Medium | Characteristic of alkenyl C-H bonds.[2] |

| C-H stretch (alkyl) | ~2960 - 2850 | Strong | From the ethyl and allyl CH₂ groups. |

| C=C stretch | ~1640 - 1630 | Medium | Characteristic of a non-conjugated alkene. |

| Si-C stretch | ~860 - 830 | Strong | |

| =C-H bend | ~990 and ~910 | Strong | Out-of-plane bending vibrations for the vinyl group. |

Predicted values are based on characteristic infrared absorption frequencies for organosilicon compounds and alkenes.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of allylsilanes.[6][7]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Allyl bromide or allyl chloride

-

Triethylchlorosilane

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.

-

Add a solution of allyl bromide (or chloride) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

After the initiation, add the remaining allyl halide solution at a rate that maintains a steady reflux.

-

Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Triethylchlorosilane: Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound.[8][9][10][11][12]

Sample Preparation:

-

Place approximately 5-20 mg of the purified this compound into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (up to 50-100 mg) may be beneficial.[11]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11]

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample.[13][14][15]

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of the purified this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone) after use.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. Allyltrimethylsilane(762-72-1) 13C NMR [m.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. gelest.com [gelest.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. depts.washington.edu [depts.washington.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 15. websites.umich.edu [websites.umich.edu]

Allyltriethylsilane: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of Allyltriethylsilane, a versatile reagent in modern organic chemistry.

This compound (C9H20Si), a valuable organosilicon compound, has emerged as a key reagent for the introduction of allyl groups in the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of chiral centers and the formation of carbon-carbon bonds, which are critical steps in the development of new pharmaceutical agents and the total synthesis of natural products. This guide provides a comprehensive overview of its commercial availability, key chemical data, and detailed experimental protocols for its application, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Key suppliers include:

-

Tokyo Chemical Industry (TCI): A prominent supplier of a wide range of organic reagents, TCI offers this compound with a typical purity of greater than 97.0% as determined by gas chromatography (GC).

-

Halochem: This supplier also lists this compound in their product catalog.[1]

-

Santa Cruz Biotechnology: Known for its extensive portfolio of biochemicals and research reagents, Santa Cruz Biotechnology provides this compound for research applications.

It is recommended to request a certificate of analysis from the chosen supplier to obtain lot-specific data on purity and other physical properties.

Quantitative Data and Physical Properties

For ease of comparison, the following table summarizes the key quantitative data and physical properties of this compound.

| Property | Value | Supplier/Source |

| Purity | >97.0% (GC) | TCI |

| CAS Number | 17898-21-4 | TCI |

| Molecular Formula | C9H20Si | Santa Cruz Biotechnology |

| Molecular Weight | 156.34 g/mol | Santa Cruz Biotechnology |

| Appearance | Colorless liquid | TCI |

Core Synthetic Application: The Hosomi-Sakurai Reaction

The premier application of this compound in organic synthesis is the Hosomi-Sakurai reaction. This powerful carbon-carbon bond-forming reaction involves the Lewis acid-mediated addition of an allylsilane to an electrophile, typically an aldehyde or ketone, to produce a homoallylic alcohol. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom, leading to a highly regioselective attack at the γ-carbon of the allyl group.

The general mechanism of the Hosomi-Sakurai reaction is as follows:

-

Activation of the Electrophile: A Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.

-

Nucleophilic Attack: The π-bond of the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates a carbocation at the β-position to the silicon atom.

-

Stabilization and Elimination: The β-silicon effect stabilizes the positive charge. Subsequent elimination of the silyl group, typically facilitated by the workup conditions, results in the formation of a double bond and yields the homoallylic alcohol.

This reaction is highly valued for its ability to create complex stereocenters with a high degree of control, making it a cornerstone in the total synthesis of natural products with potential pharmaceutical applications.[2][3]

Detailed Experimental Protocols

While many published procedures for the Hosomi-Sakurai reaction utilize allyltrimethylsilane, the protocol is readily adaptable for this compound. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate and desired outcome.

General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aldehyde (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Lewis Acid (e.g., Titanium tetrachloride (TiCl4), Boron trifluoride etherate (BF3·OEt2), Tin(IV) chloride (SnCl4)) (1.0 - 1.2 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution for quenching

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

-

Standard laboratory glassware and stirring apparatus, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde and dissolve it in anhydrous dichloromethane.

-

Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add the Lewis acid to the stirred solution.

-

After stirring for a short period (e.g., 5-15 minutes), add the this compound dropwise.

-

Allow the reaction to stir at the same temperature for the required time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Microwave-Assisted Allylation of Acetals

A more recent development involves the use of microwave irradiation to promote the allylation of acetals, offering a potentially faster and more efficient alternative to traditional heating.[4]

Materials:

-

Acetal (1.0 equiv)

-

This compound (1.5 equiv)

-

Copper(I) bromide (CuBr) (catalytic amount, e.g., 10 mol%)

-

Anhydrous 1,2-dichloroethane (DCE) as solvent

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the acetal, this compound, and copper(I) bromide in anhydrous 1,2-dichloroethane.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 60 minutes).[4]

-

After cooling, work up the reaction mixture as described in the general procedure above (quenching, extraction, drying, and purification).

Applications in Drug Discovery and Development

The synthesis of complex molecules is a cornerstone of modern drug discovery.[][6][7] The ability of this compound to facilitate the stereoselective formation of carbon-carbon bonds makes it a valuable tool in the medicinal chemist's arsenal. The homoallylic alcohol products of the Hosomi-Sakurai reaction are versatile intermediates that can be further elaborated into a wide array of molecular architectures found in biologically active natural products and synthetic pharmaceuticals.

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Hosomi-Sakurai Reaction Mechanism

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Experimental Workflow for Aldehyde Allylation

Caption: A typical experimental workflow for the allylation of an aldehyde.

References

- 1. halochem.com [halochem.com]

- 2. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 4. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]

- 6. jelsciences.com [jelsciences.com]

- 7. Total Synthesis as Training for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Silicon Revolution: A Technical Guide to Organosilicon Compounds in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon into organic molecules has catalyzed a paradigm shift in synthetic chemistry, offering novel solutions to long-standing challenges in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles and practical applications of organosilicon compounds in organic synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction mechanisms and workflows.

Fundamental Principles of Organosilicon Chemistry

The utility of organosilicon compounds in organic synthesis stems from the unique physicochemical properties of the silicon atom compared to carbon. The longer and weaker carbon-silicon bond (C-Si) and the strong, stable silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds are central to the reactivity and application of these reagents. Silicon's lower electronegativity compared to carbon (1.90 vs 2.55 on the Pauling scale) renders adjacent carbon atoms nucleophilic in α-silyl carbanions and stabilizes β-carbocations. Furthermore, the accessibility of d-orbitals allows silicon to form hypervalent species, a key feature in many of its hallmark reactions.

Key Transformations in Organosilicon Chemistry

Organosilicon reagents are instrumental in a variety of powerful synthetic transformations, including cross-coupling reactions, olefications, oxidations, and rearrangements. This section details the mechanisms and applications of these pivotal reactions.

Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide or triflate.[1] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species that facilitates transmetalation to the palladium center.[2] This reaction has gained prominence as a milder and less toxic alternative to other cross-coupling reactions that utilize organostannanes or organoborons.[3]

Generalized Reaction Scheme:

Experimental Protocol: Hiyama Cross-Coupling of an Aryl Halide with an Aryltrialkoxysilane

A practical protocol for the Hiyama cross-coupling reaction has been developed using palladium on carbon (Pd/C) as a heterogeneous catalyst.[4] To a mixture of the aryl halide (1.0 mmol), the aryltrialkoxysilane (1.5 mmol), tris(4-fluorophenyl)phosphine (0.01 mmol, 1 mol%), and 10% Pd/C (0.005 mmol, 0.5 mol%) in toluene (2 mL) is added a small amount of water (e.g., 4.8% v/v).[4] The reaction mixture is heated to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).[4] After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the biaryl product.[4]

| Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5), XPhos (5) | TBAF (2.5 equiv) | t-BuOH | 60 | 12 | 78 | [5] |

| 4-Iodoanisole | Phenyltrimethoxysilane | Pd/ZnO NPs | K₂CO₃ | Ethylene glycol | RT | - | High | [6] |

| 3-Bromopyridine | Phenyltriethoxysilane | 10% Pd/C (5) | TBAF·3H₂O | Toluene (aq.) | 120 | - | 90 | [7] |

| 1-Bromo-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)trifluorosilane | Pd(OAc)₂ (2.5), XPhos (5) | TBAF (2.5 equiv) | t-BuOH | 60 | 12 | 85 | [5] |

| 1-Iodonaphthalene | Vinyl tris(trimethylsilyl)silane | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | - | - | 82 | [8] |

Hiyama Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Hydrosilylation

Hydrosilylation is the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond.[9] This atom-economical reaction is a fundamental method for the synthesis of organosilanes and is typically catalyzed by transition metals, with platinum catalysts like Karstedt's catalyst being widely used.[10][11] The regioselectivity of the addition is a key aspect, with anti-Markovnikov addition being the common outcome for terminal alkenes.

Generalized Reaction Scheme:

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane

A nickel-catalyzed hydrosilylation of 1-octene with triethoxysilane has been reported to proceed with high efficiency.[12] In a representative procedure, a mixture of 1-octene (10.0 g, 89.1 mmol), triethoxysilane (14.6 g, 89.1 mmol), Ni(acac)₂ (0.023 g, 0.089 mmol, 0.1 mol%), and an α-diimine ligand (e.g., (ArN=C(Me))₂, Ar = 2,6-iPr₂–C₆H₃) (1 mol%) is stirred at room temperature.[3][10] The reaction is typically complete within a few hours, and the product, octyltriethoxysilane, can be isolated by distillation in high yield (>95%).[3]

| Alkene/Alkyne | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | Reference |

| 1-Octene | Triethoxysilane | Ni(acac)₂ (0.1) / α-diimine (1) | Neat | 23 | <1 | n-Octyltriethoxysilane (>98) | [3] |

| 1-Hexene | Methyldichlorosilane | Fe₃O₄@SiO₂-BA@Pt (5 x 10⁻⁶) | Neat | RT | 12 | n-Hexylmethyldichlorosilane (High) | [13] |

| Styrene | Triethoxysilane | Pt/C | Toluene | 80 | 2 | 2-Phenylethyltriethoxysilane (95) | [13] |

| Phenylacetylene | Triethylsilane | Karstedt's catalyst | Neat | RT | 1 | (E)-1-Phenyl-2-(triethylsilyl)ethene (90) | [11] |

| Norbornene | Trichlorosilane | Pd-(S)-MeO-mop | Neat | RT | 24 | exo-2-(Trichlorosilyl)norbornane (93) | [9] |

Chalk-Harrod Mechanism for Hydrosilylation

Caption: The Chalk-Harrod mechanism for transition-metal-catalyzed hydrosilylation.

Peterson Olefination

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[14] A key feature of this reaction is the stereochemical control it offers; the intermediate β-hydroxysilane can be isolated and subjected to either acid- or base-induced elimination to furnish the (E)- or (Z)-alkene, respectively.[15][16]

Generalized Reaction Scheme:

Experimental Protocol: Base-Induced syn-Elimination in Peterson Olefination

To a solution of the isolated β-hydroxysilane (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added potassium hydride (KH) or potassium tert-butoxide (t-BuOK) (1.2 mmol).[17] The reaction mixture is allowed to warm to room temperature and stirred until the elimination is complete (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the alkene. This procedure typically results in the syn-elimination product.[17]

| Carbonyl Compound | α-Silyl Carbanion | Elimination Condition | Alkene Product (E/Z ratio) | Yield (%) | Reference |

| Benzaldehyde | (CH₃)₃SiCH₂Li | H₂SO₄, THF | Styrene | >95 | [18] |

| Cyclohexanone | (CH₃)₃SiCH₂Li | KH, THF | Methylenecyclohexane | >95 | [17] |

| Acetophenone | (CH₃)₃SiCH(Ph)Li | H₂SO₄, THF | 1,1-Diphenylethene | 88 | [18] |

| Propanal | (CH₃)₃SiCH(CH₃)Li | KH, THF | (Z)-2-Butene (major) | - | [15] |

| Propanal | (CH₃)₃SiCH(CH₃)Li | H₂SO₄, THF | (E)-2-Butene (major) | - | [15] |

Stereochemical Pathways of the Peterson Olefination

Caption: Divergent stereochemical outcomes of the Peterson olefination.

Fleming-Tamao Oxidation

The Fleming-Tamao oxidation is a robust method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[19] The reaction proceeds with retention of configuration at the carbon center.[20] The Fleming and Tamao variations of the reaction differ in the nature of the organosilane and the specific reaction conditions. The Fleming protocol typically employs a phenyldimethylsilyl group, while the Tamao protocol utilizes more reactive silyl groups bearing electronegative substituents.[20][21]

Generalized Reaction Scheme (Fleming Protocol):

Experimental Protocol: Fleming-Tamao Oxidation of a Phenyldimethylsilyl Group

A detailed one-pot procedure involves the treatment of the phenyldimethylsilyl-containing substrate (0.17 mmol) with a solution of peracetic acid (30% in acetic acid, 3.4 mL) and mercury(II) acetate (0.34 mmol, 2.0 equiv).[22] The reaction is stirred at room temperature for approximately 45 minutes. The mixture is then diluted with ethyl acetate and poured into an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[22] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude alcohol is purified by flash chromatography.[22]

| Organosilane | Oxidizing Agent | Additive(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| n-Hexyl-Si(Me)₂Ph | AcOOH | Hg(OAc)₂ | AcOH | 23 | 45 min | 55 | [22] |

| sec-Butyl-SiF₃ | m-CPBA | - | DMF | RT | - | 95 (GC) | [21] |

| Cyclohexyl-Si(OEt)₃ | H₂O₂ | KF, KHCO₃ | THF/MeOH | RT | 2 h | 89 | [20] |

| 1-Adamantyl-Si(Me)₂Ph | Br₂ then AcOOH | - | CCl₄ then AcOH | 0 to RT | - | 75 | [19] |

| (E)-1-Octenyl-Si(Me)₂Ph | AcOOH | Hg(OAc)₂ | AcOH | 23 | - | 68 | [22] |

Fleming-Tamao Oxidation Mechanism

Caption: Mechanism of the Fleming-Tamao oxidation.

Brook Rearrangement

The Brook rearrangement is the intramolecular migration of a silyl group from a carbon to an oxygen atom.[23] This reaction is typically base-catalyzed and is driven by the formation of the thermodynamically more stable silicon-oxygen bond.[24] The rearrangement generates a carbanion that can be trapped by various electrophiles, making it a powerful tool for the construction of complex molecules.[25]

Generalized Reaction Scheme:

Experimental Protocol: Base-Catalyzed Brook Rearrangement